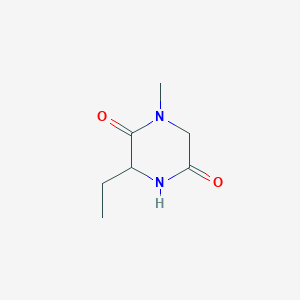

3-Ethyl-1-methyl-2,5-piperazinedione

描述

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms in six-membered ring systems. The compound is officially designated as (3S)-3-ethyl-1-methylpiperazine-2,5-dione according to systematic naming protocols, with the stereochemical descriptor indicating the spatial arrangement of the ethyl substituent at the 3-position. The base name "piperazinedione" reflects the presence of two carbonyl groups within the six-membered diazine ring structure, specifically positioned at the 2 and 5 positions relative to the nitrogen atoms.

The molecular formula C₇H₁₂N₂O₂ provides essential information about the compound's composition, indicating the presence of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The exact mass of 156.09000 atomic mass units confirms the molecular composition and aids in analytical identification procedures. The polar surface area calculation of 52.90000 square angstroms provides insight into the compound's potential for hydrogen bonding interactions and membrane permeability characteristics.

Alternative nomenclature systems refer to this compound using various descriptive approaches. The Chemical Abstracts Service system employs the designation "2,5-Piperazinedione,3-ethyl-1-methyl-,(S)" which emphasizes the positional relationship of the substituents and the stereochemical configuration. This systematic approach ensures unambiguous identification across different chemical databases and literature sources.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ | |

| Molecular Weight | 156.18200 | |

| CAS Number | 63273-62-1 | |

| Exact Mass | 156.09000 | |

| Polar Surface Area | 52.90000 Ų |

Structural Relationship to Diketopiperazine Derivatives

This compound belongs to the broader class of 2,5-diketopiperazines, which represent one of three possible regioisomeric arrangements of diketopiperazine compounds. The 2,5-diketopiperazines are distinguished from their 2,3- and 2,6-isomers by the specific positioning of the carbonyl groups within the six-membered ring system. These compounds are fundamentally cyclodipeptides that can be obtained through the condensation of two alpha-amino acids, establishing their relationship to natural peptide chemistry.

The structural framework of this compound can be understood as a derivative of the parent 2,5-diketopiperazine molecule, with the formula (NHCH₂C(O))₂. The parent compound features a six-membered ring containing two amide groups at opposite positions, creating a rigid cyclic structure that serves as the foundation for numerous derivatives. In the case of this compound, the basic framework has been modified through the introduction of an ethyl group at the 3-position and a methyl group at the 1-position nitrogen atom.

The stereochemical aspects of this compound are particularly significant within the context of diketopiperazine chemistry. The (3S)-configuration indicates the spatial arrangement of the ethyl substituent, which has important implications for biological activity and chemical reactivity patterns. Studies of diketopiperazine stereochemistry have revealed that different stereoisomers can exhibit markedly different biological properties, with certain configurations showing enhanced antibiotic capabilities.

Comparative analysis with related compounds in the diketopiperazine family reveals structural similarities and differences that illuminate the scope of chemical diversity within this class. For instance, 1-methylpiperazine-2,5-dione, with CAS number 5625-52-5, represents a simpler analog lacking the ethyl substituent at the 3-position. This compound has a molecular weight of 128.12900 and demonstrates similar physicochemical properties, including a density of 1.202 grams per cubic centimeter and a boiling point of 427 degrees Celsius at 760 millimeters of mercury.

Historical Context in Heterocyclic Chemistry Research

The historical development of diketopiperazine chemistry represents a significant chapter in the evolution of heterocyclic compound research, with the first major milestone occurring in 1938 when 2,5-diketopiperazine became the first compound containing a peptide bond to be characterized by X-ray crystallography. This groundbreaking achievement established the structural foundation for understanding the three-dimensional arrangement of atoms within these cyclic systems and paved the way for subsequent investigations into their chemical and biological properties.

The recognition of diketopiperazines as ubiquitous components in natural systems has driven extensive research efforts throughout the twentieth and twenty-first centuries. These compounds have been identified in diverse biological contexts, including fermentation broths, yeast cultures, and complex natural product architectures. Their discovery in processed foods and beverages as degradation products of polypeptides has highlighted their relevance to food chemistry and biochemistry. Perhaps most remarkably, diketopiperazines have been identified in the contents of comets, suggesting their potential role in prebiotic chemistry and the origins of life.

The synthetic utility of diketopiperazines has been recognized since the early days of organic synthesis, with researchers developing numerous methodologies for their preparation and functionalization. Recent advances in synthetic methodology have focused on the development of activated diketopiperazines, such as tert-butoxycarbonyl-protected derivatives, which serve as key building blocks for peptide elongation reactions. These synthetic developments have demonstrated the versatility of the diketopiperazine scaffold in the construction of complex natural products and bioactive molecules.

Research into diketopiperazine formation mechanisms has revealed important insights into their stability and reactivity under various conditions. Studies of amino acid reactivity under simulated geological conditions have shown that dipeptides can undergo cyclization to form diketopiperazines, with approximately fifty percent conversion observed at pH 6.2 during heating experiments. These investigations have provided valuable information about the geochemical implications of diketopiperazine formation and their potential role in amino acid preservation in ancient samples.

The biological activity profiles of diketopiperazines have been extensively investigated, revealing their potential as antibacterial, antifungal, antiviral, and antitumor agents. The compound glionitrin, for example, has demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus and multiple human cancer cell lines in laboratory studies. These findings have inspired medicinal chemists to explore diketopiperazines as scaffolds for drug discovery, particularly as alternatives to peptide-based therapeutics that suffer from poor physical and metabolic properties.

属性

IUPAC Name |

3-ethyl-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVWFMNJSDTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Structure

The compound features a piperazine ring with ethyl and methyl substituents at specific positions, which contributes to its biological activity and versatility in synthesis.

Medicinal Chemistry

3-Ethyl-1-methyl-2,5-piperazinedione serves as a valuable scaffold in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant properties by acting on serotonin receptors (5-HT). The presence of the piperazine ring is crucial for binding affinity to these receptors, making compounds like this compound potential candidates for antidepressant drug development .

Antiviral and Antifungal Agents

The compound's ability to interact with multiple biological targets has led to investigations into its efficacy as an antiviral and antifungal agent. Studies have shown that modifications to the piperazine structure can lead to enhanced activity against specific pathogens .

Material Science

In material science, piperazine derivatives are explored for their properties in polymer chemistry. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Polymer Synthesis

The compound can be utilized in the synthesis of polyurethanes and other polymers due to its reactive functional groups. This application is particularly relevant in creating materials for coatings and adhesives that require enhanced durability .

Synthetic Methodologies

This compound is frequently employed as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

Amination Reactions

The compound can undergo amination reactions to produce a variety of amine derivatives, which are essential in synthesizing more complex organic molecules .

Cyclization Processes

It can also be used in cyclization reactions to generate new cyclic compounds, expanding the library of available piperazine derivatives for further research and application .

Case Study 1: Antidepressant Development

A study conducted by Richardson et al. demonstrated that modifying the ortho substituent on the piperazine ring significantly increased binding affinity to serotonin receptors. This finding underscores the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Polymer Applications

Research published in polymer chemistry journals highlighted the use of this compound in creating high-performance polyurethane elastomers. These materials exhibited improved mechanical properties compared to traditional formulations, showcasing the compound's utility in material science .

相似化合物的比较

Structural and Substituent Analysis

The piperazinedione core allows for diverse substitution patterns, which significantly influence chemical behavior. Key analogs include:

Key Observations :

- Substituent Position : The placement of alkyl groups (e.g., 1-CH₃ vs. 3-CH₃) alters steric and electronic properties. For example, 3,6-dimethyl-2,5-piperazinedione exhibits higher polarity than 1,4-dimethyl derivatives due to symmetric substitution .

- Functional Groups : Phosphonium-containing derivatives (e.g., 3-triphenylphosphonio) demonstrate enhanced thermal stability and utility in nucleophilic substitutions, unlike alkyl-substituted analogs .

Physicochemical Properties

- Solubility and Solvation: Sarcosine anhydride (1,4-dimethyl) and alanine anhydride (3,6-dimethyl) show divergent solvation effects in organic solvents, attributed to substituent positioning. The ethyl group in this compound may enhance lipophilicity compared to methyl analogs, influencing solubility in nonpolar media .

- Thermal Stability :

- Phosphonium-substituted piperazinediones (e.g., 3-triphenylphosphonio derivatives) are stable under mild conditions (0–25°C), enabling reactions with nucleophiles . Alkyl-substituted analogs like this compound are likely less stable due to the absence of electron-withdrawing groups.

准备方法

Cyclization of N-Substituted Dipeptides or Diamines

One common approach is the cyclization of N-substituted dipeptides or diamines that bear the desired alkyl substituents. The method involves:

- Starting from N-methylated amino acids or peptides containing an ethyl side chain.

- Activation of carboxyl groups to facilitate intramolecular cyclization.

- Cyclization under dehydrating conditions to form the diketopiperazine ring.

This method allows precise control over substitution at the nitrogen and carbon atoms.

Alkylation of Piperazinedione Precursors

Another approach involves the alkylation of the piperazinedione core:

- Starting with 2,5-piperazinedione, selective alkylation at the nitrogen atom with methyl iodide or methyl sulfate under basic conditions introduces the N-methyl group.

- Subsequent alkylation at the carbon (C-3) position with ethyl halides under controlled conditions introduces the ethyl substituent.

This method requires careful control to avoid over-alkylation or side reactions.

Reduction and Functional Group Transformation Routes

In some synthetic routes, functional group transformations such as reduction of keto groups or selective protection/deprotection strategies are employed to achieve the desired substitution pattern before ring closure.

Detailed Research Findings and Data

While direct literature on this compound is limited, analogous preparation methods for related piperazine derivatives provide insight into effective synthetic strategies:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-Methylation | Methyl iodide, sodium hydride, DMF, 10-25°C | Selective methylation of nitrogen atom |

| 2 | Alkylation at C-3 | Ethyl halide (e.g., ethyl bromide), base | Introduction of ethyl group at carbon position |

| 3 | Cyclization | Dehydrating agents, heat | Formation of 2,5-diketopiperazine ring |

| 4 | Purification | Recrystallization, extraction | High purity product suitable for further use |

These steps are adapted from analogous piperazine and piperazinedione syntheses, ensuring high yield and purity.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Cyclization of N-substituted dipeptides | High regioselectivity; control over substitution | Requires multi-step synthesis of precursors | Suitable for small to medium scale |

| Direct alkylation of piperazinedione | Simpler starting materials; fewer steps | Risk of side reactions; requires careful control | Suitable for industrial scale with optimization |

| Functional group transformation routes | Flexibility in substitution pattern | More complex; longer synthesis time | More suited for research and development |

Notes on Reaction Conditions and Yields

- Reaction temperatures typically range from ambient to 100°C depending on the step.

- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and toluene are commonly employed.

- Bases like sodium hydride or sodium hydroxide facilitate alkylation and cyclization.

- Yields for each step can range from 70% to 95% depending on optimization.

- Purification by recrystallization or chromatography is essential to remove isomeric or over-alkylated impurities.

常见问题

Basic: What experimental methods are recommended for synthesizing 3-Ethyl-1-methyl-2,5-piperazinedione?

Methodological Answer: Synthesis typically involves cyclization of substituted diamines with dicarbonyl compounds under controlled conditions. A reflux setup with anhydrous solvents (e.g., THF or DCM) and catalysts like p-toluenesulfonic acid is standard. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using H NMR and IR spectroscopy . Advanced: How can reaction yield be optimized while minimizing side products? Use factorial design (e.g., 2 factorial experiments) to test variables like temperature, solvent polarity, and catalyst concentration. Statistical analysis (ANOVA) identifies significant factors. Computational tools like COMSOL Multiphysics can model reaction kinetics to predict optimal conditions before lab validation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl stretches (1650–1750 cm) and N-H vibrations (3300–3500 cm) to confirm piperazinedione rings .

- NMR: H NMR resolves ethyl/methyl group splitting patterns (δ 1.2–1.5 ppm for CH, δ 3.5–4.0 ppm for N-CH) .

Advanced: How to validate spectral assignments when overlapping signals occur?

Combine 2D NMR (COSY, HSQC) and computational spectroscopy (DFT calculations). Software like Gaussian or ORCA simulates spectra to cross-verify experimental peaks .

Basic: How should researchers address contradictory data in solubility or stability studies?

Methodological Answer: Replicate experiments under identical conditions (pH, temperature, solvent purity) and use error analysis (standard deviation, confidence intervals). Validate instruments via calibration with reference standards . Advanced: What statistical frameworks resolve contradictions in multi-variable systems? Apply Bayesian inference to weigh conflicting data against prior evidence. Use principal component analysis (PCA) to isolate variables causing discrepancies .

Basic: What theoretical models explain the reactivity of this compound?

Methodological Answer: Frontier Molecular Orbital (FMO) theory predicts nucleophilic/electrophilic sites. Compute HOMO-LUMO gaps using semi-empirical methods (PM6) or DFT . Advanced: How to model reaction pathways for ring-opening or functionalization? Employ transition state theory (TST) with software like NWChem. AI-driven platforms (e.g., AutoChem) automate pathway exploration and rate constant calculations .

Basic: What protocols ensure safe handling of this compound in lab settings?

Methodological Answer: Follow OSHA guidelines: use fume hoods for volatile steps, wear nitrile gloves, and store in airtight containers under inert gas. Conduct risk assessments using SDS data . Advanced: How to design toxicity assays for novel derivatives? Use in vitro cell viability assays (MTT or resazurin) with dose-response curves. High-throughput screening (HTS) robots enable rapid testing across multiple cell lines .

Basic: What separation techniques purify this compound from by-products?

Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC with UV detection . Advanced: How to scale purification for gram-scale synthesis? Optimize centrifugal partition chromatography (CPC) or simulated moving bed (SMB) systems. Membrane technologies (nanofiltration) reduce solvent use .

Basic: What kinetic studies are relevant for understanding degradation pathways?

Methodological Answer: Conduct pseudo-first-order experiments under varied pH/temperature. Use UV-Vis spectroscopy to track absorbance changes over time. Derive rate constants via linear regression . Advanced: How to identify degradation intermediates in real-time? Couple LC-MS with online reaction monitoring. Machine learning algorithms (e.g., Random Forest) classify spectral data to detect transient species .

Basic: How to design a robust experimental framework for structure-activity relationships (SAR)?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., varying alkyl groups). Test biological activity in parallel assays (IC measurements) and correlate with computed descriptors (logP, polar surface area) . Advanced: What multi-omics approaches enhance SAR studies? Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map cellular responses. Network pharmacology models predict polypharmacology effects .

Basic: What are best practices for documenting experimental procedures?

Methodological Answer: Use electronic lab notebooks (ELNs) with metadata tags (date, batch number, analyst). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference NIST standards for spectral data . Advanced: How to automate data validation and reproducibility checks? Implement blockchain-based ELNs for immutable records. AI tools like ChemOS flag outliers or inconsistent metadata .

Basic: How to integrate computational and experimental workflows for interdisciplinary research?

Methodological Answer: Use molecular docking (AutoDock Vina) to prioritize analogs for synthesis. Validate predictions with in vitro assays. Share data via cloud platforms (Zenodo) for collaboration . Advanced: What AI-driven platforms enable autonomous experimentation? Leverage self-driving labs (e.g., LabMate) with robotic arms and real-time analytics. Reinforcement learning algorithms iteratively optimize reaction conditions without human intervention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。